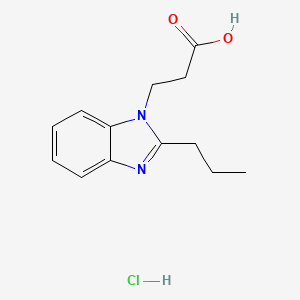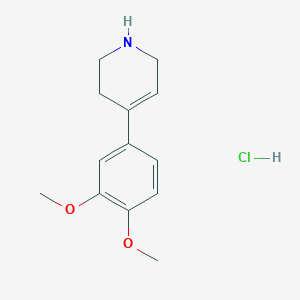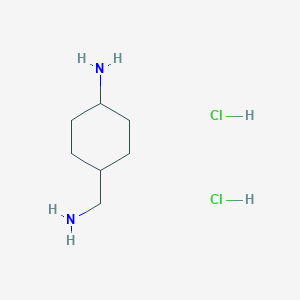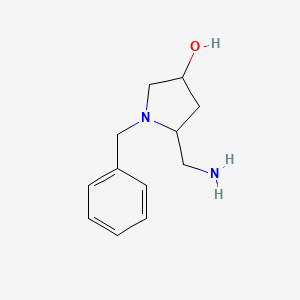
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-95-0. It has a molecular weight of 268.74 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11 (10)15 (12)9-8-13 (16)17;/h3-4,6-7H,2,5,8-9H2,1H3, (H,16,17);1H . This indicates that the compound contains a benzodiazole ring attached to a propanoic acid group via a propyl chain .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact of Parabens
Parabens, including compounds with similar chemical structures to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, have been extensively used as preservatives in various products. Research shows that despite wastewater treatments effectively reducing their presence, parabens persist at low concentrations in effluents and are ubiquitous in aquatic environments. They can degrade into chlorinated by-products in water, raising concerns about their stability and potential toxicity, necessitating further study on their environmental impact (Haman et al., 2015).
Medicinal Chemistry of Benzothiazole Derivatives
Benzothiazole derivatives, closely related in structure to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, are vital in medicinal chemistry due to their broad pharmacological activities. These compounds have demonstrated anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The unique benzothiazole scaffold makes these derivatives essential for developing new therapeutic agents, highlighting their importance in drug discovery and medicinal chemistry (Bhat & Belagali, 2020).
Organic Acids in Industrial Applications
Organic acids, similar in functional application to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, have been explored for their utility in enhancing the degradation and removal of pollutants in wastewater treatments. These compounds offer an environmentally friendly alternative to traditional chemical treatments, showcasing their potential in sustainable industrial applications (Alhamad et al., 2020).
Benzothiazoles in Antioxidant and Anti-inflammatory Research
Research into benzofused thiazole derivatives, structurally related to 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, has identified these compounds as potential antioxidant and anti-inflammatory agents. This indicates the promise of benzothiazole derivatives in developing new therapeutic strategies for treating diseases characterized by oxidative stress and inflammation (Raut et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11(10)15(12)9-8-13(16)17;/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPXHNNRIJTNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)








